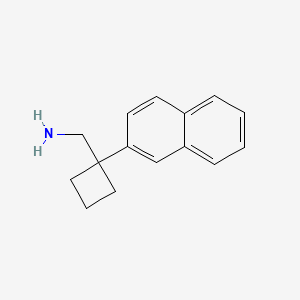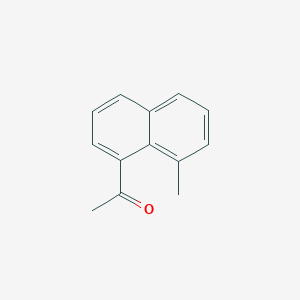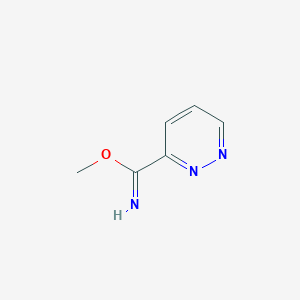
1-(2-Naphthyl)cyclobutanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthyl)cyclobutanemethanamine is a research chemical with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. This compound features a cyclobutane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-(2-Naphthyl)cyclobutanemethanamine can be achieved through several routes. One common method involves the reaction of 2-naphthylamine with cyclobutanecarboxaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Analyse Chemischer Reaktionen
1-(2-Naphthyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the naphthyl ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Naphthyl)cyclobutanemethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of naphthalene derivatives with biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anti-inflammatory properties, is ongoing.
Wirkmechanismus
The mechanism of action for 1-(2-Naphthyl)cyclobutanemethanamine involves its interaction with various molecular targets. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression and cellular function . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Naphthyl)cyclobutanemethanamine can be compared to other naphthalene derivatives, such as:
2-Naphthylamine: Known for its use in dye production and potential carcinogenicity.
1-Naphthylamine: Similar to 2-naphthylamine but with different reactivity and applications.
Naphthalene: The simplest naphthalene derivative, used in mothballs and as a precursor for other chemicals.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
(1-naphthalen-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C15H17N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11,16H2 |
InChI-Schlüssel |
SGXWHYJMIOMOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742236.png)

